molecular formula C25H31N5O2 B2506093 1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one CAS No. 2097892-84-5

1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one

Numéro de catalogue B2506093
Numéro CAS: 2097892-84-5
Poids moléculaire: 433.556
Clé InChI: UUDAPVBLEWQKTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound appears to be a complex organic molecule that may have potential pharmacological applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related pyridazin-3(2H)-one derivatives is detailed in the first paper, where a series of novel derivatives were synthesized and their structures confirmed by IR, 1H NMR, and mass spectral data . This suggests that similar methods could be applied to synthesize the compound , with particular attention to the substitution patterns on the piperazine and pyridazinone moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The specific substitution pattern of the cyclopenta[c]pyridazin-3-yl group in the target compound would likely influence its conformation and, potentially, its biological activity.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of the specific compound . However, the synthesis of related compounds involves cyclocondensation reactions , and the generation of cyclopenta[c]piperidines is achieved through cycloaddition followed by reductive opening of lactone-bridged adducts . These reactions could be relevant when considering the reactivity of the compound's functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple nitrogen-containing heterocycles suggests potential for varied hydrogen bonding interactions, which could affect solubility and stability. The bicyclic systems in related compounds show specific conformational preferences , which could also be true for the compound and may impact its binding to biological targets.

Relevant Case Studies

The first paper provides a case study where synthesized compounds were evaluated for cytotoxicity against various human cancer cell lines . This indicates that the compound could also be evaluated in a similar manner to determine its potential as an anticancer agent. The second paper discusses antimicrobial studies , suggesting another possible avenue for biological evaluation of the compound.

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Piperazine-2,6-dione derivatives synthesized through condensation reactions have been evaluated for anticancer activity against several cancer cell lines. Compounds demonstrated good anticancer activity against breast, lung, colon, ovary, and liver cancer cells, highlighting their potential as templates for developing new anticancer agents (Kumar et al., 2013).

Antimicrobial Applications

Novel piperazine derivatives have been synthesized and screened for in vitro antimicrobial studies, with some compounds showing excellent antibacterial and antifungal activities. This research suggests the utility of piperazine scaffolds in designing new antimicrobial agents (Rajkumar et al., 2014).

Antiviral Activity

Research involving the synthesis of pyrazolo[3,4-b]pyridine derivatives and their evaluation for antiviral activity against HSV1 and HAV-MBB demonstrates the potential of these compounds in antiviral drug development. The study provides insights into the structural requirements for antiviral efficacy (Attaby et al., 2006).

Anticonvulsant Drugs

Studies on the crystal structures of anticonvulsant compounds featuring pyridazine, triazine, and pyrimidine derivatives offer valuable information on their structural and electronic properties. These insights can inform the design of new anticonvulsant drugs with improved efficacy and safety profiles (Georges et al., 1989).

Substance P Antagonists

Synthetic pathways to cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines have been developed, showing potential as substance P antagonists. This research underlines the importance of stereocontrolled synthesis in developing compounds with specific pharmacological actions (Wu et al., 2000).

Propriétés

IUPAC Name

1-[4-[4-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-18(31)19-5-7-22(8-6-19)28-13-15-30(16-14-28)25(32)20-9-11-29(12-10-20)24-17-21-3-2-4-23(21)26-27-24/h5-8,17,20H,2-4,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDAPVBLEWQKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.